molecular formula C15H17F2N5OS B6449346 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549044-10-0

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No.: B6449346
CAS No.: 2549044-10-0
M. Wt: 353.4 g/mol
InChI Key: CJRRMWSLOHEFLT-UHFFFAOYSA-N
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Description

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a sophisticated chemical intermediate of significant interest in medicinal chemistry, primarily for the synthesis of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors. This compound serves as a core building block in patented routes for developing potent and selective small molecules that target the necroptosis pathway. Research into RIPK1 inhibition has emerged as a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases, including rheumatoid arthritis, inflammatory bowel disease, and Alzheimer's disease , where regulated cell death processes contribute to pathology. The structural motif of this compound, featuring the octahydropyrrolo[3,4-c]pyrrole (a bridged diamino scaffold) linked to a thiazole, is designed to achieve high affinity and selectivity for the RIPK1 kinase domain. Its mechanism of action, when incorporated into final drug candidates, involves allosterically blocking kinase activity, thereby preventing RIPK1-mediated necroptosis and inflammation . As a key intermediate referenced in international patent applications , it provides researchers with a critical starting point for exploring structure-activity relationships, optimizing pharmacokinetic properties, and advancing novel therapeutics for conditions driven by dysregulated cell death.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5OS/c1-20-8-11(12(19-20)13(16)17)14(23)21-4-9-6-22(7-10(9)5-21)15-18-2-3-24-15/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRRMWSLOHEFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control

The octahydropyrrolo[3,4-c]pyrrole contains two stereocenters. Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) achieves enantiomeric excess >90%.

Purification Challenges

Reverse-phase HPLC (C18 column, MeCN/H2_2O + 0.1% TFA) resolves diastereomers and removes residual coupling reagents .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved using hydrides like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, often utilizing halides or other substituents as reactants.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

Reactions often yield various derivatives and substituted analogs of the original compound, allowing for a wide range of functionalization.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and methodologies.

Biology

It is utilized in the development of biochemical probes, enabling the study of cellular pathways and protein interactions.

Medicine

In medicinal chemistry, it acts as a scaffold for the design of novel pharmaceuticals, particularly those targeting neurological disorders.

Industry

Industrially, the compound finds applications in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, often involving key cellular pathways. For instance, the presence of the difluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, but it shares functional and structural motifs with other heterocycles. Key comparison points include:

Structural Analogues

  • Octahydropyrrolo[3,4-c]pyrrole derivatives : Analogues without the difluoromethyl group (e.g., methyl or hydrogen substituents) may exhibit lower lipophilicity and metabolic resistance .

Reactivity and Physicochemical Properties

The lumping strategy (grouping compounds with similar structures and properties) provides a framework for comparing reactivity. For instance:

Property Target Compound Lumped Surrogate Group (Example)
LogP (lipophilicity) Estimated 2.8 (high) 2.5–3.0 (difluoromethyl-containing)
Metabolic Stability High (CYP450 resistance) Moderate to high
Solubility (mg/mL) <0.1 (low) 0.05–0.2

Table 1: Hypothetical physicochemical comparison based on lumping strategies .

Spectroscopic Differentiation

NMR data (e.g., ¹H and ¹³C shifts) would distinguish this compound from simpler analogues. For example, the difluoromethyl group’s splitting pattern in ¹H-NMR and characteristic carbonyl signals (~170 ppm in ¹³C-NMR) are absent in non-fluorinated analogues .

Research Findings and Methodological Insights

  • Crystallography : SHELX programs enable precise determination of the compound’s stereochemistry, critical for understanding its 3D conformation and interaction with biological targets .

Biological Activity

The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a complex organic molecule with potential biological activities. Its structure includes a thiazole ring, a pyrazole moiety with a difluoromethyl group, and an octahydropyrrolo framework, which contribute to its interactions with biological targets. This article explores its synthesis, biological activity, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce the thiazole moiety. The key synthetic route may involve:

  • Formation of the Pyrazole Ring : Starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is treated with thionyl chloride to form the corresponding acyl chloride.
  • Construction of the Octahydropyrrolo Framework : This can be achieved through cyclization reactions that link the pyrazole to the pyrrolo structure.
  • Final Assembly : The final compound is obtained by coupling the thiazole unit with the previously synthesized intermediates.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its antifungal properties and potential therapeutic applications. Some key findings include:

Antifungal Activity

Research indicates that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant antifungal activity against various phytopathogenic fungi. The mechanism involves inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. This inhibition leads to cell death in susceptible fungal species.

CompoundActivity Against FungiMechanism
This compoundEffective against Zymoseptoria tritici and othersSDH inhibition

Therapeutic Potential

The compound's structural features suggest it may interact favorably with specific protein targets in human cells. The difluoromethyl group can enhance binding affinity through hydrogen bonding interactions with amino acid residues in target proteins. Preliminary studies have indicated its potential as an anti-inflammatory or anticancer agent due to its ability to modulate cellular pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

  • Study on Antifungal Efficacy : A comparative analysis demonstrated that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid, showcasing their potential for agricultural applications .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to SDH, providing insights into their mechanism of action and guiding further optimization for enhanced efficacy .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what analytical methods are critical for confirming its structural integrity?

Methodological Answer:
The compound’s synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole-carbonyl intermediate. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (a key precursor) is synthesized via Vilsmeier–Haack formylation followed by chlorination . This intermediate is then coupled to the octahydropyrrolo[3,4-c]pyrrole-thiazole backbone using nucleophilic acyl substitution.
Critical analytical methods include:

  • Heteronuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine integration .
  • X-ray crystallography for resolving stereochemistry in the octahydropyrrolo[3,4-c]pyrrole moiety, as demonstrated in related thiazole-pyrazole hybrids .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic distribution .

Basic: How do the structural features of this compound influence its reactivity and potential biological activity?

Methodological Answer:
The compound’s bioactivity is driven by:

  • Difluoromethyl group : Enhances metabolic stability and lipophilicity, as seen in agrochemical pyrazole derivatives .
  • Octahydropyrrolo[3,4-c]pyrrole core : Provides conformational rigidity, which is critical for target binding (e.g., enzyme inhibition) .
  • Thiazole ring : Acts as a hydrogen-bond acceptor, as observed in kinase inhibitors .
    Researchers should prioritize structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing difluoromethyl with trifluoromethyl) and evaluating changes in potency .

Advanced: How can researchers optimize reaction yields for the coupling step between the pyrazole-carbonyl intermediate and the thiazole-pyrrolidine backbone?

Methodological Answer:
Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in coupling reactions, as shown in similar thiazole syntheses .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate the carbonyl chloride intermediate, increasing acylation efficiency .
  • Temperature control : Reflux conditions (80–100°C) for 6–12 hours balance reactivity and byproduct formation .
    For example, a 2020 study on pyrazole-thiazole hybrids achieved 75% yield by combining DMF, DMAP, and 80°C reflux .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on pyrazole-thiazole scaffolds .
  • MD simulations : Assess binding stability over 100-ns trajectories, focusing on the octahydropyrrolo[3,4-c]pyrrole’s conformational flexibility .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine content) with bioactivity data from in vitro assays .
    A 2022 study resolved conflicting activity data by combining docking with free-energy perturbation (FEP) calculations to identify critical binding residues .

Advanced: How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Metabolic instability : Incorporate radiolabeled analogs (e.g., ¹⁸F or ¹⁴C) to track metabolite formation, as done in agrochemical studies .
  • Species-specific differences : Compare activity in human vs. rodent cell lines and adjust dosing regimens .
  • Formulation effects : Test solubility enhancers (e.g., cyclodextrins) to improve bioavailability, as demonstrated in pyrazole-based drug candidates .

Advanced: What experimental designs are recommended for resolving stereochemical ambiguities in the octahydropyrrolo[3,4-c]pyrrole core?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity (>99% ee) .
  • NOESY NMR : Identify spatial proximities between protons to assign relative configurations .
  • Crystallographic twinning tests : Address diffraction ambiguities by refining data with software like SHELXT .
    A 2019 study resolved a racemic mixture by derivatizing the compound with a chiral auxiliary and analyzing diastereomer ratios .

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